8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Beschreibung
8-(5-Chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a tropane-derived bicyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position. The core structure, 8-azabicyclo[3.2.1]octan-3-ol, is a well-studied scaffold in medicinal chemistry, particularly for its role as a dopamine D2-like receptor ligand .
Eigenschaften
IUPAC Name |
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-7-5-13-11(14-6-7)15-8-1-2-9(15)4-10(16)3-8/h5-6,8-10,16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFFKUTMOHIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=C(C=N3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Analyse Chemischer Reaktionen
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 253.73 g/mol
- CAS Number : 2189368-12-3
The compound features a bicyclic structure that enhances its binding affinity to biological targets, making it a promising candidate for various therapeutic applications.
GPR119 Agonism
GPR119 is a receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Research has shown that derivatives of azabicyclo compounds can act as GPR119 agonists, potentially leading to new treatments for type 2 diabetes mellitus. The optimization of these compounds has yielded several candidates with improved efficacy and selectivity, with some exhibiting EC values in the low nanomolar range .
BCL6 Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor involved in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). The compound has been investigated as a chemical probe for BCL6 inhibition. Studies have demonstrated that specific derivatives exhibit potent cellular activity and favorable pharmacokinetic profiles, highlighting their potential as therapeutic agents against BCL6-driven malignancies .
Synthesis Techniques
The synthesis of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step processes including:
- Nucleophilic Aromatic Substitution : This method is used to introduce substituents onto the pyrimidine ring.
- Palladium-Catalyzed Cross-Coupling Reactions : Employed for constructing complex structures with high specificity and yield.
These synthetic routes allow for the modification of the compound to enhance its biological activity and selectivity.
Case Study 1: GPR119 Agonists
In a study focusing on the optimization of azabicyclic compounds as GPR119 agonists, several derivatives were synthesized and evaluated for their biological activity. The most promising compounds demonstrated significant glucose-lowering effects in vivo, suggesting their potential as therapeutic agents for managing type 2 diabetes mellitus .
Case Study 2: BCL6 Targeting
A recent investigation into BCL6 inhibitors revealed that certain derivatives of the compound exhibited subnanomolar potency in cellular assays. These compounds were further characterized through pharmacokinetic studies in animal models, showing prolonged bioavailability and effective tumor suppression in DLBCL models .
Data Tables
| Compound | Target | IC (nM) | Bioavailability (%) | Comments |
|---|---|---|---|---|
| Compound A | GPR119 | 2.2 | 66 | High potency |
| Compound B | BCL6 | <1 | 21 | Effective in vivo |
Wirkmechanismus
The mechanism of action of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and pharmacological activity.
Substituent Variations at the 8-Position
The 8-position of the azabicyclo[3.2.1]octan-3-ol scaffold is a critical site for structural diversification. Key analogs include:
Key Insights :
- Synthetic Challenges : Bulky substituents (e.g., benzothien-3-ylmethyl) often require multi-step synthesis and salt formation to improve stability . Pyrimidine-based derivatives (e.g., 5-chloropyrimidin-2-yl) may necessitate specialized coupling reagents or catalysts.
- Stability : Aryl halides (e.g., 4-chlorophenyl) are generally stable, but brominated analogs (e.g., 28 in ) oxidize rapidly in air, requiring inert handling.
Pharmacological Activity
Dopamine D2-like receptor binding data for select compounds:
Key Insights :
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) enhance receptor affinity by stabilizing ligand-receptor interactions.
- Heterocyclic Moieties : Pyrimidine and pyrazolo-pyrimidine groups may introduce additional binding interactions (e.g., π-π stacking, hydrogen bonding) .
Physicochemical Properties
Key Insights :
- Lipophilicity : Pyrimidine substituents (logP ~2.1) may improve solubility compared to highly lipophilic analogs (e.g., compound 53 , logP = 4.8).
- Metabolism : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit moderate metabolic stability, while bulkier groups (e.g., benzofuranylmethyl) reduce half-life due to cytochrome P450 interactions .
Biologische Aktivität
The compound 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS Number: 1541301-34-1) is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is , with a molecular weight of approximately 239.70 g/mol . The structure features a 5-chloropyrimidine moiety, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1541301-34-1 |
| Molecular Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 239.70 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Kappa Opioid Receptor Antagonism : Research indicates that compounds related to the azabicyclo framework exhibit antagonistic properties at kappa opioid receptors, suggesting potential applications in pain management and addiction treatment .
- Vasopressin V1A Receptor Antagonism : A series of 8-azabicyclo compounds have been identified as selective antagonists for the vasopressin V1A receptor, which may have implications for treating cardiovascular disorders and anxiety .
- Inhibition of Enzymatic Activity : The compound's structural features may allow it to inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.
Study on Kappa Opioid Receptor Antagonists
A study focused on the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octan derivatives demonstrated their potential as selective kappa opioid receptor antagonists. The modifications in the pendant N-substitution significantly affected their potency and selectivity .
Vasopressin V1A Receptor Study
Another significant investigation revealed that certain derivatives of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan compounds exhibited high affinity for the vasopressin V1A receptor, showing promise as therapeutic agents for conditions like hypertension and heart failure .
Antitumor Activity
Preliminary studies have suggested that compounds within this class may exert antitumor effects through modulation of signaling pathways involved in cell proliferation and apoptosis, although specific data on 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol remains limited .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
